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Compound of Interest

Compound Name: 1H-Indazol-6-amine

Cat. No.: B160860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and

applications of 1H-Indazol-6-amine, a key heterocyclic compound with significant potential in

medicinal chemistry and drug discovery.

Chemical and Physical Properties
1H-Indazol-6-amine, also known as 6-aminoindazole, is a stable, light brown crystalline solid.

[1] Its fundamental properties are summarized in the table below.

Property Value Reference(s)

Molecular Formula C₇H₇N₃ [2]

Molecular Weight 133.15 g/mol [2]

Melting Point 204-206 °C (decomposes) [1]

Boiling Point 376.6 ± 15.0 °C (Predicted) [1]

Density 1.367 ± 0.06 g/cm³ (Predicted) [1]

Solubility Soluble in Methanol [1]

pKa 15.61 ± 0.40 (Predicted) [1]

Appearance Light brown powder [1]
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Spectroscopic Data
The structural elucidation of 1H-Indazol-6-amine is confirmed through various spectroscopic

techniques.

NMR Spectroscopy
¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum of 1H-Indazole in DMSO-d6 shows

characteristic peaks for the aromatic protons. For the 6-amino substituted analog, shifts would

be expected to be influenced by the electron-donating amino group. A representative spectrum

for the parent indazole shows signals at δ 13.1 (br s, 1H, NH), 8.10 (d, 1H), 7.78 (d, 1H), 7.58

(t, 1H), 7.36 (t, 1H), 7.13 (t, 1H).[3][4]

¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides further structural confirmation. For

the parent indazole, characteristic peaks appear at approximately δ 140.0, 134.8, 126.8, 123.1,

121.0, 120.9, 109.7.[5][6] The presence of the amino group at the C-6 position will influence the

chemical shifts of the surrounding carbon atoms.

¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~12.5 (br s, 1H) N1-H

~7.8 (s, 1H) C3-H

~7.5 (d, 1H) C4-H

~6.8 (s, 1H) C7-H

~6.5 (d, 1H) C5-H

~5.5 (br s, 2H) NH₂

Infrared (IR) Spectroscopy
The IR spectrum of 1H-Indazol-6-amine would exhibit characteristic absorption bands for its

functional groups.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400-3300 (two bands) Primary Amine (N-H)
Asymmetric & Symmetric

Stretch

3300-3250 (broad) Indazole (N-H) Stretch

1650-1580 Primary Amine (N-H) Bend

1600-1450 Aromatic Ring (C=C) Stretch

1335-1250 Aromatic Amine (C-N) Stretch

Mass Spectrometry
The mass spectrum of 1H-Indazol-6-amine shows a molecular ion peak corresponding to its

molecular weight.

Ion m/z

[M]⁺ 133

[M+H]⁺ 134

Synthesis of 1H-Indazol-6-amine
The most common and well-established route for the synthesis of 1H-Indazol-6-amine involves

the reduction of 6-nitro-1H-indazole. The precursor, 6-nitro-1H-indazole, can be synthesized

from 2-methyl-5-nitroaniline.[7]

Synthesis of 6-Nitro-1H-indazole
A common method for the synthesis of 6-nitroindazole involves the diazotization of 2-methyl-5-

nitroaniline followed by cyclization.[7]

2-Methyl-5-nitroaniline NaNO₂, Acetic Acid
Diazotization

Diazonium Salt Intermediate 6-Nitro-1H-indazole
Cyclization

Click to download full resolution via product page
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Caption: Synthesis of 6-Nitro-1H-indazole.

Reduction of 6-Nitro-1H-indazole to 1H-Indazol-6-amine
Several methods are available for the reduction of the nitro group to an amine.[8]

Reduction Methods

6-Nitro-1H-indazole

Catalytic Hydrogenation
(H₂, Pd/C)

Tin(II) Chloride Reduction
(SnCl₂, HCl)

Iron Reduction
(Fe, HCl/AcOH)

1H-Indazol-6-amine

Click to download full resolution via product page

Caption: Reduction methods for 1H-Indazol-6-amine synthesis.

Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This method is known for its clean reaction profile and high yield.

Materials:

6-Nitro-1H-indazole

10% Palladium on carbon (Pd/C)

Methanol

Hydrogen gas

Procedure:
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In a suitable reaction vessel, suspend 6-nitro-1H-indazole in methanol.

Add a catalytic amount of 10% Pd/C to the suspension.

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a

balloon).

Stir the reaction mixture vigorously at room temperature overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C

catalyst.

Wash the celite pad with methanol.

Concentrate the filtrate under reduced pressure to yield 1H-Indazol-6-amine as a solid.

Protocol 2: Reduction with Tin(II) Chloride
This is a classic and reliable method for nitro group reduction.[9]

Materials:

6-Nitro-1H-indazole

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Ethanol

Concentrated Hydrochloric Acid (HCl)

Sodium hydroxide (NaOH) solution

Procedure:

Dissolve 6-nitro-1H-indazole in ethanol in a round-bottom flask.

Add a stoichiometric excess of tin(II) chloride dihydrate to the solution.
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Carefully add concentrated HCl and heat the mixture to reflux.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and carefully neutralize it with a sodium

hydroxide solution to precipitate tin salts.

Filter the mixture to remove the inorganic salts.

Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization or column chromatography.

Protocol 3: Reduction with Iron in Acidic Medium
This is a cost-effective method for large-scale synthesis.[10]

Materials:

6-Nitro-1H-indazole

Iron powder

Ethanol

Water

Hydrochloric acid (HCl) or Acetic Acid (AcOH)

Sodium carbonate (Na₂CO₃) solution

Procedure:

Suspend 6-nitro-1H-indazole and iron powder in a mixture of ethanol and water.

Add a catalytic amount of HCl or acetic acid to initiate the reaction.
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Heat the mixture to reflux and stir vigorously.

Monitor the reaction progress by TLC.

After completion, cool the reaction mixture and filter to remove the iron and iron oxides.

Wash the solid residue with ethanol.

Make the filtrate basic by adding a sodium carbonate solution.

Extract the product with an organic solvent.

Dry the organic layer, filter, and evaporate the solvent to yield the crude product.

Purify as required.

Purification Methods
Purification of 1H-Indazol-6-amine is crucial to obtain a high-purity product suitable for further

applications.

Recrystallization
Recrystallization is an effective method for purifying the solid product. A suitable solvent system

is a mixture of methanol and water.[11]

Procedure:

Dissolve the crude 1H-Indazol-6-amine in a minimal amount of hot methanol.

If insoluble impurities are present, perform a hot filtration.

Slowly add water to the hot solution until turbidity persists.

Allow the solution to cool slowly to room temperature, then in an ice bath to induce

crystallization.

Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water,

and dry under vacuum.
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Column Chromatography
For separating closely related impurities, column chromatography is the preferred method.[12]

[13]

Stationary Phase: Silica gel Eluent: A gradient of ethyl acetate in hexane or dichloromethane in

methanol can be used. The polarity of the eluent should be optimized based on TLC analysis.

Applications in Drug Development
1H-Indazol-6-amine and its derivatives have garnered significant interest in drug discovery,

particularly in the development of anticancer agents.[1] The indazole scaffold is a privileged

structure in medicinal chemistry, known to interact with various biological targets.

Derivatives of 1H-Indazol-6-amine have shown potent inhibitory activity against several cancer

cell lines. For example, N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited an IC₅₀ value of 14.3

± 4.4 µM in the human colorectal cancer cell line (HCT116).[14]

Inhibition of Apoptosis Pathways
Many indazole derivatives exert their anticancer effects by modulating key signaling pathways

involved in apoptosis (programmed cell death), such as the p53 and Bcl-2 pathways.[10] By

inhibiting anti-apoptotic proteins like Bcl-2, these compounds can promote the death of cancer

cells.
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Caption: Simplified Bcl-2 family apoptosis pathway and the inhibitory role of indazole

derivatives.

This guide provides a foundational understanding of 1H-Indazol-6-amine for researchers and

professionals in the field. Further exploration into its diverse derivatives and their biological

activities will undoubtedly continue to fuel advancements in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b160860#1h-indazol-6-amine-synthesis-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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